molecular formula C10H22O2 B087997 Di-tert-amyl peroxide CAS No. 10508-09-5

Di-tert-amyl peroxide

Cat. No. B087997
Key on ui cas rn: 10508-09-5
M. Wt: 174.28 g/mol
InChI Key: JJRDRFZYKKFYMO-UHFFFAOYSA-N
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Patent
US06620892B1

Procedure details

tert-butyl peroxide and cumyl peroxide;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OOC(C)(C)C)(C)(C)C.[C:11]([O:20][O:21][C:22]([C:25]1C=CC=C[CH:26]=1)([CH3:24])[CH3:23])([C:14]1C=CC=C[CH:15]=1)([CH3:13])[CH3:12]>>[C:22]([O:21][O:20][C:11]([CH2:14][CH3:15])([CH3:13])[CH3:12])([CH2:25][CH3:26])([CH3:24])[CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C1=CC=CC=C1)OOC(C)(C)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(CC)OOC(C)(C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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